

# Fevipiprant: A Technical Overview of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Fevipiprant (QAW039) is an orally administered, selective antagonist of the prostaglandin D2 (PGD2) receptor 2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[1][2] The DP2 receptor is a key player in the inflammatory cascade associated with allergic diseases, particularly asthma.[2] Prostaglandin D2, primarily released by mast cells, activates the DP2 receptor on various immune cells, including T helper 2 (Th2) cells, type 2 innate lymphoid cells (ILC2s), and eosinophils, leading to their recruitment, activation, and the subsequent release of pro-inflammatory cytokines.[1][3] By blocking this interaction, Fevipiprant was developed as a potential non-steroidal therapy for asthma. This technical guide provides a comprehensive overview of the pivotal in vitro and in vivo studies that have characterized the pharmacology of Fevipiprant.

## **Mechanism of Action**

Fevipiprant acts as a potent and reversible competitive antagonist at the DP2 receptor. This targeted action inhibits the downstream signaling pathways initiated by PGD2 binding. The binding of PGD2 to the DP2 receptor on inflammatory cells triggers a cascade of events, including the activation of G-proteins, leading to increased intracellular calcium and inhibition of cyclic adenosine monophosphate (cAMP) production. This signaling culminates in cellular responses such as chemotaxis, degranulation, and the production of type 2 cytokines like



interleukin-4 (IL-4), IL-5, and IL-13. Fevipiprant directly competes with PGD2 for binding to the DP2 receptor, thereby preventing these pro-inflammatory responses.



Click to download full resolution via product page

**Figure 1:** Fevipiprant's Mechanism of Action at the DP2 Receptor.

# **In Vitro Studies**

A comprehensive series of in vitro assays were conducted to determine the binding affinity and functional activity of Fevipiprant at the DP2 receptor.



**Quantitative Data from In Vitro Assays** 

| Assay Type                                                  | Target       | Species | Value         | Reference |
|-------------------------------------------------------------|--------------|---------|---------------|-----------|
| Binding Affinity                                            |              |         |               |           |
| Radioligand<br>Binding (Kd)                                 | DP2 Receptor | Human   | 1.1 nM        |           |
| Radioligand<br>Binding (Ki)                                 | DP2 Receptor | Murine  | 5.2 ± 0.7 nM  |           |
| Functional<br>Activity                                      |              |         |               |           |
| Eosinophil<br>Shape Change<br>(IC50)                        | DP2 Receptor | Human   | 0.44 nM       |           |
| GTP-yS Binding (IC50)                                       | DP2 Receptor | Murine  | 25 ± 0 nM     |           |
| Tc2 Cell<br>Migration (IC50)                                | DP2 Receptor | Human   | 9.9 nM        |           |
| Tc2 Cytokine<br>Production (IL-4,<br>IL-5, IL-13)<br>(IC50) | DP2 Receptor | Human   | 3.5 - 17.8 nM |           |

# **Key Experimental Protocols**

- 1. Radioligand Binding Assay (for Ki/Kd Determination)
- Objective: To determine the binding affinity of Fevipiprant to the DP2 receptor.
- Methodology: A competitive radioligand binding assay is performed using cell membranes from Chinese Hamster Ovary (CHO) cells stably transfected with the human or murine DP2 receptor.



- Membrane Preparation: CHO cells expressing the DP2 receptor are harvested and homogenized to prepare a crude membrane fraction.
- Assay Components: The assay mixture typically includes the cell membrane preparation, a radiolabeled ligand that binds to the DP2 receptor (e.g., [3H]-PGD2), and varying concentrations of unlabeled Fevipiprant.
- Incubation: The mixture is incubated to allow the binding to reach equilibrium.
- Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
- Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
- Data Analysis: The data are analyzed to determine the concentration of Fevipiprant that inhibits 50% of the specific binding of the radioligand (IC50). The Ki or Kd value is then calculated from the IC50 value using the Cheng-Prusoff equation.
- 2. Eosinophil Shape Change Assay (for Functional IC50 Determination)
- Objective: To assess the functional potency of Fevipiprant in inhibiting PGD2-induced eosinophil activation.
- Methodology: This assay measures the morphological changes in eosinophils upon activation, which is a hallmark of their response to chemoattractants.
  - Eosinophil Isolation: Eosinophils are isolated from human peripheral blood.
  - Pre-incubation: The isolated eosinophils are pre-incubated with varying concentrations of Fevipiprant.
  - Stimulation: The cells are then stimulated with a fixed concentration of PGD2 to induce a shape change from a round to a polarized morphology.
  - Fixation and Analysis: The reaction is stopped by adding a fixative, and the percentage of cells that have undergone a shape change is determined, often by flow cytometry or



microscopy.

- Data Analysis: The IC50 value is calculated as the concentration of Fevipiprant that inhibits 50% of the PGD2-induced eosinophil shape change.
- 3. GTP-yS Binding Assay (for Functional Antagonism)
- Objective: To confirm the antagonistic activity of Fevipiprant by measuring its effect on Gprotein activation.
- Methodology: This functional assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTP-yS, to G-proteins upon receptor activation.
  - Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the DP2 receptor are used.
  - Assay Components: The assay mixture contains the cell membranes, the DP2 receptor agonist (e.g., PGD2), varying concentrations of Fevipiprant, and [35S]GTP-yS.
  - Incubation: The mixture is incubated to allow for agonist-induced G-protein activation and subsequent [35S]GTP-yS binding.
  - Separation and Quantification: The amount of [35S]GTP-γS bound to the G-proteins is quantified, typically after separation by filtration.
  - Data Analysis: The ability of Fevipiprant to inhibit the agonist-stimulated increase in [35S]GTP-yS binding is measured to determine its IC50 value.





Click to download full resolution via product page

Figure 2: Representative Preclinical and Clinical Development Workflow for a DP2 Antagonist.



#### In Vivo Studies

The efficacy and pharmacokinetic profile of Fevipiprant were evaluated in both preclinical animal models and human clinical trials.

#### **Preclinical In Vivo Studies**

The primary preclinical model used to evaluate the anti-inflammatory effects of Fevipiprant in the context of asthma is the ovalbumin (OVA)-induced allergic airway inflammation model in mice.

- 1. Ovalbumin-Induced Allergic Airway Inflammation Mouse Model
- Objective: To assess the in vivo efficacy of Fevipiprant in a model that mimics key features of allergic asthma.
- Methodology:
  - Sensitization: Mice are sensitized to the allergen ovalbumin, typically through intraperitoneal injections of OVA mixed with an adjuvant like aluminum hydroxide (alum).
     This primes the immune system to mount an allergic response upon subsequent exposure to the allergen.
  - Challenge: After the sensitization period, the mice are challenged with aerosolized OVA directly into the airways to induce an inflammatory response in the lungs.
  - Treatment: Fevipiprant is administered to the mice, usually orally, at various doses before or during the challenge phase.
  - Endpoint Analysis: Key endpoints are measured to assess the extent of airway inflammation and hyperresponsiveness. These include:
    - Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to quantify the number and type of inflammatory cells, particularly eosinophils.
    - Lung Histology: Examination of lung tissue sections to assess for inflammatory cell infiltration and mucus production.



- Airway Hyperresponsiveness (AHR): Measurement of the lung's response to bronchoconstrictors like methacholine.
- Cytokine Levels: Measurement of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid or lung tissue.

In a murine model of polyI:C potentiated ovalbumin-induced pulmonary eosinophilia, Fevipiprant demonstrated a significant dose-dependent inhibition of eosinophils in the bronchoalveolar lavage fluid, with an approximate ED50 of 1 mg/kg.

## **Clinical Studies (Human Trials)**

Fevipiprant has undergone extensive clinical development, including Phase I, II, and III trials in patients with asthma.

Pharmacokinetics in Humans

Phase I studies in healthy volunteers established the pharmacokinetic profile of Fevipiprant.

| Parameter                         | Value                                                    | Condition                 | Reference |
|-----------------------------------|----------------------------------------------------------|---------------------------|-----------|
| Time to Peak Concentration (Tmax) | 1 - 3 hours                                              | Single and multiple doses |           |
| Terminal Half-life<br>(t1/2)      | ~20 hours                                                | Single dose               |           |
| Accumulation                      | < 2-fold                                                 | Multiple doses            |           |
| Food Effect                       | Minimal                                                  | Single 500 mg dose        |           |
| Elimination                       | Renal excretion<br>(≤30%) and hepatic<br>glucuronidation |                           | _         |

#### Clinical Efficacy in Asthma

Phase II studies showed promising results, particularly in patients with eosinophilic asthma. In a study of patients with moderate-to-severe persistent asthma and sputum eosinophilia,



Fevipiprant (225 mg twice daily for 12 weeks) resulted in a significant 3.5-fold greater decrease in sputum eosinophilia compared to placebo. Specifically, the geometric mean sputum eosinophil percentage decreased from 5.4% to 1.1% in the Fevipiprant group, while the placebo group saw a reduction from 4.6% to 3.9%.

However, the subsequent large-scale Phase III trials (LUSTER-1 and LUSTER-2) did not meet their primary endpoint of a clinically relevant reduction in the rate of moderate-to-severe asthma exacerbations compared to placebo over a 52-week period, for either the 150 mg or 450 mg doses. These results led to the discontinuation of Fevipiprant's development for asthma.

# **Summary and Conclusion**

Fevipiprant is a potent and selective antagonist of the DP2 receptor, demonstrating high affinity and functional antagonism in a range of in vitro assays. It effectively inhibits the activation and migration of key inflammatory cells involved in the pathophysiology of asthma. In vivo preclinical studies in mouse models of allergic airway inflammation supported its anti-inflammatory potential. Early-phase clinical trials showed a reduction in airway eosinophilia, a key biomarker in asthma. However, despite these promising early results, Fevipiprant failed to demonstrate a significant clinical benefit in reducing asthma exacerbations in large-scale Phase III trials. While the development of Fevipiprant for asthma has been halted, the extensive in vitro and in vivo data generated provide valuable insights into the role of the PGD2-DP2 pathway in allergic inflammation and will continue to inform future drug discovery efforts in this area.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]



- 2. The pharmacology of the prostaglandin D2 receptor 2 (DP2) receptor antagonist, fevipiprant PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fevipiprant: A Technical Overview of In Vitro and In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679663#pexopiprant-in-vitro-and-in-vivo-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com